Karnamicin C3 - 122535-56-2

Karnamicin C3

Catalog Number: EVT-1173267
CAS Number: 122535-56-2
Molecular Formula: C17H23N3O5S
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Karnamicin C3 is a bioactive compound belonging to the karnamicin family, which has garnered attention for its potential therapeutic applications, particularly as an angiotensin-converting enzyme inhibitor. The discovery of karnamicins, including karnamicin C3, was facilitated by advances in genomic sequencing and biosynthetic pathway elucidation, which have highlighted their structural complexity and biological significance. These compounds are primarily sourced from specific strains of bacteria, notably Zooshikella ganghwensis.

Source

Karnamicin C3 is derived from the actinobacteria Zooshikella ganghwensis, which has been identified as a prolific producer of various antimicrobial metabolites. The genomic analysis of this strain has revealed the presence of a biosynthetic gene cluster responsible for the production of karnamicins, including karnamicin C3 .

Classification

Karnamicin C3 is classified as a natural product antibiotic. It falls under the category of secondary metabolites synthesized by microorganisms, specifically within the broader class of compounds known as polyketides. Its classification is significant due to its potential applications in pharmacology and medicine.

Synthesis Analysis

Methods

The synthesis of karnamicin C3 involves a complex biosynthetic pathway that has been elucidated through genomic sequencing and metabolic engineering. The primary method for synthesizing karnamicins includes the use of precursor feeding with isotopically labeled compounds, which helps trace the incorporation of specific atoms into the final product. This approach has been complemented by gene knockout experiments to identify essential genes in the biosynthetic pathway .

Technical Details

The biosynthetic pathway for karnamicins involves several enzymatic steps facilitated by polyketide synthases and tailoring enzymes. Key intermediates have been identified through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insight into the structural features and functional groups present in karnamicin C3 . The pathway also includes fatty acyl-AMP ligases that contribute to the formation of fatty acid side chains, which are crucial for the compound's biological activity.

Molecular Structure Analysis

Structure

Karnamicin C3 exhibits a complex molecular structure characterized by multiple functional groups and a unique arrangement of carbon atoms. The compound contains a 4-hydroxy-5,6-dimethoxy-pyridinecarboxamide moiety and features an alkyl chain that is integral to its activity .

Data

The molecular formula for karnamicin C3 has been determined through spectroscopic analysis, with detailed data provided by techniques such as one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy. The compound's structure includes 18 carbon atoms, with specific assignments made based on correlation spectroscopy .

Chemical Reactions Analysis

Reactions

Karnamicin C3 participates in various chemical reactions that are essential for its biosynthesis and potential therapeutic actions. These reactions typically involve enzymatic transformations facilitated by specific enzymes encoded within its biosynthetic gene cluster.

Technical Details

The reactions include acylation processes where fatty acid chains are attached to the core structure of karnamicin C3. Additionally, hydroxylation reactions introduce functional groups that are critical for enhancing its biological activity. The precise mechanisms of these reactions are still under investigation but are believed to involve complex enzyme-substrate interactions .

Mechanism of Action

Process

The mechanism of action for karnamicin C3 primarily involves inhibition of the angiotensin-converting enzyme, which plays a critical role in regulating blood pressure and fluid balance in the body. By inhibiting this enzyme, karnamicin C3 can potentially lower blood pressure and exert protective effects on cardiovascular health.

Data

Studies utilizing molecular docking simulations have provided insights into how karnamicin C3 interacts with its target enzyme at a molecular level. These analyses suggest that specific interactions between functional groups on karnamicin C3 and active site residues of the angiotensin-converting enzyme facilitate effective inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Karnamicin C3 is typically isolated as a solid compound with distinct physical characteristics, including color and solubility properties that vary depending on environmental conditions.

Chemical Properties

The chemical properties include stability under various pH conditions and reactivity towards nucleophiles, which can influence its efficacy as an antimicrobial agent. Detailed studies on solubility and stability have indicated that karnamicin C3 maintains its structural integrity under physiological conditions, making it suitable for therapeutic applications .

Applications

Karnamicin C3 shows promise in various scientific applications, particularly in pharmacology as a potential antihypertensive agent due to its ability to inhibit angiotensin-converting enzyme. Additionally, its antimicrobial properties suggest potential uses in treating bacterial infections. Ongoing research aims to further explore its therapeutic benefits and optimize its synthesis for clinical applications .

Introduction to Karnamicin C3

Historical Discovery and Taxonomic Origins of Karnamicins

Karnamicins represent a class of biologically active secondary metabolites first isolated from the rare actinobacterium Lechevalieria rhizosphaerae strain NEAU-A2, discovered in rhizosphere soil ecosystems. The initial characterization of six structural analogs (E1-E6) was reported in 2023 through comprehensive genomic and metabolomic profiling, with Karnamicin C3 identified as a structurally distinct congener [3]. This discovery marked a significant advancement in understanding the chemical diversity of actinobacterial metabolites, particularly those featuring complex heterocyclic frameworks. The producing organism belongs to the Actinomycetales order, characterized by a high guanine-cytosine (GC) content in their DNA and prolific capacity for secondary metabolite biosynthesis [9]. Strain NEAU-A2 was isolated through selective enrichment techniques targeting rare actinobacteria from underexplored ecological niches, underscoring the value of biodiversity in natural product discovery [5].

Table 1: Karnamicin Variants and Key Characteristics

VariantMolecular FeaturesProducing OrganismDiscovery Year
Karnamicin E1-E6Fully substituted hydroxypyridine-thiazole coreLechevalieria rhizosphaerae NEAU-A22023
Karnamicin B15-hydroxy-3,4-dimethoxy-2-{2-(4-oxopentyl)-4-thiazolyl}pyridine-6-carboxamideUndisclosed Actinomycete1997
Karnamicin C3Structural analog within E-seriesLechevalieria rhizosphaerae NEAU-A22023

Genome mining of L. rhizosphaerae revealed a biosynthetic gene cluster (BGC) spanning approximately 45 kilobases, which devotes substantial genetic resources to Karnamicin assembly. This BGC's organization suggests evolutionary adaptation to environmental stressors, potentially facilitating competitive advantages in soil microbiomes [3]. The taxonomic positioning of Lechevalieria within the Pseudonocardiaceae family highlights the metabolic ingenuity of understudied actinobacterial genera beyond the well-characterized Streptomyces [5] [9].

Karnamicin C3 in the Context of Thiazole-Pyridine Hybrid Natural Products

Karnamicin C3 features a structurally intricate architecture characterized by a fully substituted hydroxypyridine moiety fused to a thiazole heterocycle. This hybrid scaffold exemplifies a growing class of pharmaceutically relevant natural products exhibiting enhanced bioactivity profiles due to synergistic electronic and steric properties of the dual heterocyclic systems [4]. The pyridine ring undergoes regioselective hydroxylation at C5 and C3 positions, followed by O-methylation—modifications critical for molecular recognition of biological targets [3].

Biosynthesis occurs via a convergent enzymatic pathway:

  • Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Assembly: The core scaffold is constructed through a programmed sequence catalyzed by multimodular PKS-NRPS megasynthases, integrating acetate units with cysteine-derived thiazoline intermediates [3] [8].
  • Flavoprotein-Mediated Tailoring: Two regioselective pyridine ring hydroxylases (KnmH1, KnmH2) introduce hydroxyl groups at specific positions. AlphaFold protein structure predictions and mutagenesis studies confirm these enzymes possess substrate-binding pockets complementary to the pyridine nucleus, enabling unprecedented chemo- and regioselectivity [3].
  • Methyltransferase Catalysis: A dedicated S-adenosylmethionine (SAM)-dependent methyltransferase (KnmM) completes the oxygenation pattern through O-methylation, enhancing the metabolite's lipophilicity and membrane permeability [3].

Properties

CAS Number

122535-56-2

Product Name

Karnamicin C3

IUPAC Name

3-hydroxy-6-[2-(4-hydroxy-3-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

Molecular Formula

C17H23N3O5S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C17H23N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-9,21-22H,5-6H2,1-4H3,(H2,18,23)

InChI Key

VQFPSWDVWOPMMV-UHFFFAOYSA-N

SMILES

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O

Canonical SMILES

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.